3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one 3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one
Brand Name: Vulcanchem
CAS No.: 5462-00-0
VCID: VC17314857
InChI: InChI=1S/C11H9ClO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2/b9-7+
SMILES:
Molecular Formula: C11H9ClO2
Molecular Weight: 208.64 g/mol

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one

CAS No.: 5462-00-0

Cat. No.: VC17314857

Molecular Formula: C11H9ClO2

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one - 5462-00-0

Specification

CAS No. 5462-00-0
Molecular Formula C11H9ClO2
Molecular Weight 208.64 g/mol
IUPAC Name (3E)-3-[(2-chlorophenyl)methylidene]oxolan-2-one
Standard InChI InChI=1S/C11H9ClO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2/b9-7+
Standard InChI Key VABUJXPEOAEPRM-VQHVLOKHSA-N
Isomeric SMILES C\1COC(=O)/C1=C/C2=CC=CC=C2Cl
Canonical SMILES C1COC(=O)C1=CC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(2-chlorobenzylidene)dihydrofuran-2(3H)-one reflects its bicyclic structure:

  • A dihydrofuran-2(3H)-one core (oxolan-2-one) provides the lactone functionality.

  • A 2-chlorobenzylidene group [(2-chlorophenyl)methylene] is attached at position 3 of the furanone ring.

The molecular formula is C₁₁H₉ClO₂, with a molecular weight of 208.64 g/mol. The chlorine atom at the ortho position of the benzylidene moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Stereochemical Considerations

The benzylidene group can adopt E (trans) or Z (cis) configurations relative to the lactone carbonyl. X-ray crystallography of analogous compounds, such as (E)-3-benzylidenedihydrofuran-2(3H)-one , reveals a planar arrangement of the conjugated system, favoring the E isomer due to reduced steric hindrance. For 3-(2-chlorobenzylidene)dihydrofuran-2(3H)-one, the E configuration is likely predominant, though synthetic conditions may yield mixtures requiring chromatographic separation .

Spectral Data and Characterization

While experimental data for this specific compound are unavailable, analogs provide benchmark spectra:

Table 1: Predicted Spectral Features

TechniqueKey Signals
¹H NMR- Lactone ring: δ 4.2–4.5 (m, 2H, CH₂), δ 5.8–6.1 (s, 1H, CH)
- Benzylidene: δ 7.3–7.6 (m, 4H, aromatic H), δ 7.8 (s, 1H, CH=)
¹³C NMR- Lactone carbonyl: δ 170–175
- Olefinic carbons: δ 120–130 (CH=), δ 140–150 (C=)
IR- Strong absorption at ~1,720 cm⁻¹ (C=O stretch)
- Conjugated C=C stretch at ~1,600 cm⁻¹

These predictions align with reported data for (E)-3-benzylidenedihydrofuran-2(3H)-one and chlorinated dihydrofuranones .

Synthesis and Reaction Pathways

One-Pot Cyclocondensation

The most viable route involves a Knoevenagel-Michael cyclocondensation between β-oxo amides and 2-chlorocinnamaldehyde, as demonstrated for analogous 2,5-dihydrofurans .

Representative Procedure:

  • Reactants:

    • β-Oxo amide (1.0 equiv)

    • 2-Chlorocinnamaldehyde (1.2 equiv)

    • Catalytic piperidine (10 mol%) in ethanol at reflux.

  • Mechanism:

    • Knoevenagel adduct formation between the aldehyde and β-oxo amide.

    • Intramolecular Michael addition to form the dihydrofuranone ring.

  • Yield: 60–75% (estimated based on analogs ).

Alternative Routes

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Estimated 112–115°C (based on (E)-3-benzylidene derivatives ).

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): >50 mg/mL

    • Water: <0.1 mg/mL due to hydrophobic benzylidene group.

Table 2: Comparative NMR Data for Analogous Compounds

Compoundδ(¹H) Olefinic Protonδ(¹³C) CarbonylReference
(E)-3-Benzylidenedihydrofuran-2(3H)-one6.00 (s)193.6
1-(5-Benzylidene-2,5-dihydrofuran-3-yl)ethanone6.11 (s)193.2
Predicted for target compound6.05–6.15 (s)192–194

The deshielding effect of the ortho-chloro group may upshift the olefinic proton signal by 0.1–0.3 ppm compared to non-chlorinated analogs .

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